3-(2-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile
Description
This compound is a diarylacrylonitrile derivative featuring:
- A 2-chlorophenyl group at the acrylonitrile’s β-position.
- A substituted indole moiety at the α-position, where the indole’s N1 is functionalized with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group.
- An acrylonitrile backbone (C≡N group), which is critical for electronic conjugation and biological interactions.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2F3N3/c24-19-7-3-1-5-14(19)9-15(11-29)18-13-31(21-8-4-2-6-17(18)21)22-20(25)10-16(12-30-22)23(26,27)28/h1-10,12-13H/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLALIUJPPUCXBL-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile has garnered attention in recent years due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by diverse sources.
- Molecular Formula : C22H12Cl2F3N3O2
- Molecular Weight : 478.26 g/mol
- CAS Number : 338770-20-0
These properties indicate that the compound contains multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, a study demonstrated that similar indole derivatives showed high efficacy against various cancer cell lines, including colon carcinoma HCT-15 and A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) highlighted that specific substitutions on the indole ring enhance cytotoxicity, with IC50 values often below 10 µM .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Certain derivatives have shown potent inhibition of kinases involved in cancer progression, with IC50 values reported as low as 10 nM .
- Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased cell death .
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activity against various bacterial strains. For example, compounds with similar structural motifs demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Study 1: Anticancer Efficacy in Animal Models
A recent study evaluated the anticancer efficacy of a related compound in a mouse model of lung cancer. The compound was administered at doses of 10 mg/kg body weight for four weeks. Results showed a significant reduction in tumor size compared to control groups, with histopathological analyses confirming decreased tumor cell proliferation and increased apoptotic markers .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial potential of the compound against clinical isolates of multidrug-resistant bacteria. The study utilized a broth microdilution method to determine MICs. The results indicated that the compound exhibited promising activity against resistant strains, suggesting potential for development as an antibiotic agent .
Research Findings Summary Table
Comparison with Similar Compounds
Key Observations :
- The target compound’s chlorophenyl and pyridinyl-CF₃ groups increase lipophilicity and metabolic stability compared to non-halogenated analogues (e.g., trimethoxy or phenyl derivatives).
- Tosyl-substituted analogues (e.g., ) exhibit distinct crystal packing due to sulfonyl groups, which may reduce solubility but improve thermal stability.
2.2. Substituent Effects on Bioactivity
- Methoxy vs. Chloro : The trimethoxyphenyl analogue lacks halogenation but offers hydrogen-bonding capability via methoxy groups, which may favor interactions with polar residues in targets like tubulin (relevant to cytotoxicity).
2.3. Crystallographic and Physicochemical Properties
While crystallographic data for the target compound is unavailable, comparisons can be drawn:
- Dihedral Angles : The (E)-3-phenyl analogue shows a 89.95° dihedral angle between indole and sulfonyl-phenyl rings, indicating near-perpendicular orientation. The target compound’s pyridinyl-indole system may adopt a similar conformation, affecting π-π stacking or intermolecular interactions.
- Hydrogen Bonding : The tosyl analogue forms C–H···N/O interactions in crystal packing. The target’s CF₃ group may instead promote halogen bonding or van der Waals interactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the indole-pyridine-acrylonitrile scaffold, and what are critical optimization parameters?
- The synthesis involves multi-step reactions, including indole ring formation, pyridine coupling, and acrylonitrile functionalization. Key steps include palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching the trifluoromethylpyridine moiety to the indole core . Optimization should focus on reaction temperature (e.g., 80–100°C for coupling steps), solvent selection (e.g., DMF or THF for polar intermediates), and protecting group strategies (e.g., tosyl groups for indole nitrogen protection) . Purity is enhanced via column chromatography or recrystallization using ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?
- NMR : , , and NMR (for trifluoromethyl group analysis) resolve substituent positions and confirm regioselectivity. For example, the indole C3 proton appears as a singlet near δ 7.2–7.5 ppm .
- X-ray crystallography : Reveals planar indole-pyridine systems with dihedral angles (e.g., 89.95° between indole and sulfonylphenyl groups in analogous structures), validating spatial arrangements .
- HRMS : Confirms molecular formula via exact mass analysis (e.g., [M+H] for CHClFN) .
Q. How does the crystal packing influence physicochemical properties?
- Weak intermolecular interactions (e.g., C–H···N and C–H···O bonds) stabilize the lattice, affecting solubility and melting point. For example, hydrogen-bonded dimers in similar acrylonitriles reduce solubility in nonpolar solvents . Thermal analysis (DSC/TGA) can correlate packing density with decomposition temperatures (>250°C for trifluoromethyl-containing analogs) .
Advanced Research Questions
Q. What computational approaches are used to predict bioactivity and binding modes?
- Docking studies : Molecular Operating Environment (MOE) or AutoDock Vina models interactions with targets (e.g., kinases or GPCRs). The trifluoromethyl group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
- QSAR : Regression models correlate substituent electronegativity (e.g., Cl vs. CF) with activity. For indole derivatives, Hammett constants (σ) of substituents predict antibacterial potency .
Q. How can contradictory bioassay results (e.g., varying IC values) be resolved?
- Assay validation : Control for off-target effects using knockout cell lines or competitive inhibitors. For example, conflicting cytotoxicity data may arise from differential metabolic stability in cell lines .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed acrylonitrile to carboxylic acid) that may interfere with assays .
Q. What strategies optimize pharmacokinetic properties while retaining activity?
- Prodrug design : Esterification of the acrylonitrile group improves oral bioavailability. For example, methyl ester analogs of indole derivatives show enhanced Caco-2 permeability .
- LogP adjustment : Introducing hydrophilic groups (e.g., hydroxyl or amine) balances the lipophilic trifluoromethylpyridine moiety. Computational tools like SwissADME predict optimal ranges (LogP 2–4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
